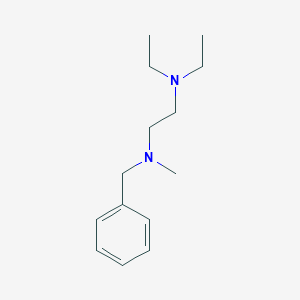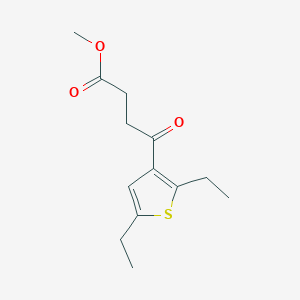
ethyl 1-(4-biphenylylmethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-biphenylylmethyl)-4-piperidinecarboxylate, also known as EBPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidine family and has been found to possess unique properties that make it a valuable tool in various research fields.
作用机制
Ethyl 1-(4-biphenylylmethyl)-4-piperidinecarboxylate works by binding to specific receptors in the brain, known as dopamine receptors. This binding results in the activation of certain signaling pathways, which can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to changes in mood and behavior. It has also been shown to have anxiolytic effects, reducing anxiety levels in animal models.
实验室实验的优点和局限性
Ethyl 1-(4-biphenylylmethyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is a highly specific compound, meaning that it can target specific receptors in the brain with a high degree of accuracy. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, there are also limitations to its use. This compound can have off-target effects, meaning that it can bind to other receptors in the brain, leading to unintended consequences. It also has a relatively short half-life, meaning that its effects may be short-lived.
未来方向
There are several potential future directions for research involving ethyl 1-(4-biphenylylmethyl)-4-piperidinecarboxylate. One area of interest is the development of new treatments for addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research may lead to the development of new therapies for addiction. Another area of interest is the study of the role of dopamine receptors in various neurological disorders, such as Parkinson's disease and schizophrenia. Research involving this compound may shed light on the underlying mechanisms of these disorders and lead to new treatments.
合成方法
The synthesis of ethyl 1-(4-biphenylylmethyl)-4-piperidinecarboxylate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-biphenylylmethylamine with ethyl 4-piperidinecarboxylate in the presence of a catalyst. This reaction results in the formation of this compound, which can be purified and isolated using various techniques.
科学研究应用
Ethyl 1-(4-biphenylylmethyl)-4-piperidinecarboxylate has been widely used in scientific research due to its unique properties. This compound has been found to have a high affinity for certain receptors in the brain, making it a valuable tool in neuroscience research. It has also been used in the study of drug addiction and the development of new treatments for addiction.
属性
IUPAC Name |
ethyl 1-[(4-phenylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-24-21(23)20-12-14-22(15-13-20)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFVOQWYVIDLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)


![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)


![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)
![N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5691981.png)
![4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
![N-benzyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5691987.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)